Dideschloro Florfenicol

Descripción general

Descripción

Synthesis Analysis

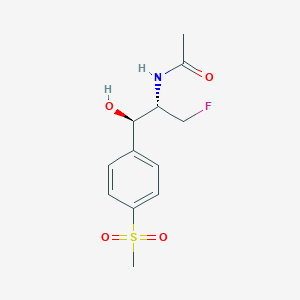

The synthesis of Florfenicol, and by extension its derivatives like Dideschloro Florfenicol, involves multiple steps starting from basic chemical precursors. A reported method for synthesizing Florfenicol starts with (1R,2R)-2-amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol, followed by cyclization, protection of the amino group, fluorination, hydrolysis, and reaction with methyl dichloroacetate, achieving an overall yield of about 74% (Zhou Jinpei, 2010). Modifications in this synthesis pathway can lead to the removal of chloro groups, resulting in Dideschloro Florfenicol.

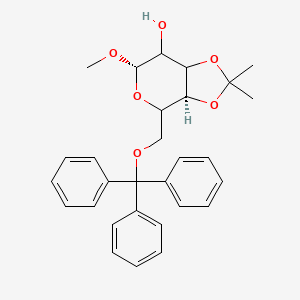

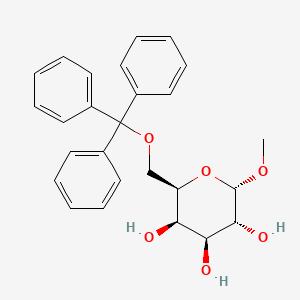

Molecular Structure Analysis

The molecular structure of Dideschloro Florfenicol is closely related to that of Florfenicol, with the primary difference being the absence of chloro groups. This alteration may influence the compound's interaction with bacterial ribosomes, affecting its antibacterial efficacy. The precise structure and stereochemistry play critical roles in its mechanism of action, which involves inhibiting protein synthesis in bacteria.

Chemical Reactions and Properties

Florfenicol and its derivatives undergo various chemical reactions, including oxidation and degradation under environmental conditions. Studies on Florfenicol have shown that it can be transformed by free available chlorine in water, with several degradation products identified, suggesting similar potential pathways for Dideschloro Florfenicol (Yansen Zhang et al., 2016).

Physical Properties Analysis

The physical properties of Dideschloro Florfenicol, such as solubility, melting point, and stability, are crucial for its formulation and effectiveness as a therapeutic agent. The stability of Florfenicol in water, for instance, indicates that similar derivatives could maintain stability under various conditions, including different pH levels and the presence of chlorine (J. Hayes et al., 2003).

Aplicaciones Científicas De Investigación

Mechanisms of Bacterial Resistance : Florfenicol, along with Chloramphenicol, is known to be a potent inhibitor of bacterial protein biosynthesis. Various mechanisms responsible for resistance to these antibiotics have been identified, including chloramphenicol acetyltransferases, specific exporters, and multidrug transporters (Schwarz et al., 2004).

Pharmacokinetics in Veterinary Medicine : The pharmacokinetics of Florfenicol in the cerebrospinal fluid and plasma of animals such as calves have been studied, indicating its effectiveness in treating bacterial meningitis in these animals (de Craene et al., 1997).

Resistance in E. coli and Other Pathogens : Resistance to Florfenicol has been observed in pathogens like Escherichia coli, with the flo gene identified as a key element in this resistance. This resistance is significant in the context of veterinary diseases like bovine diarrhea (White et al., 2000).

Usage in Aquaculture : Florfenicol has been shown to be effective against bacteria affecting fish species, making it a crucial drug in aquaculture. Its pharmacokinetics have been studied in different fish species, suggesting its efficacy in controlling bacterial diseases in these animals (Lewbart et al., 2005).

Photodegradation in Aquatic Environments : Studies on the photodegradation of Florfenicol in different water bodies indicate the environmental impact of this antibiotic in aquatic ecosystems. Factors like water constituents and light sources significantly affect the degradation process (Ge et al., 2009).

Effects on Non-Target Organisms : Research has also been conducted on the impact of Florfenicol on non-target organisms, such as its effects on the photosynthesis and antioxidant system of algae. This highlights the broader ecological implications of using Florfenicol in aquaculture (Wang et al., 2017).

Clinical Applications in Veterinary Medicine : Various studies have explored the clinical applications of Florfenicol in veterinary medicine, including its pharmacodynamics, pharmacokinetics, and joint resistance, as well as its effectiveness against multiple drug-resistant bacteria (Zhang et al., 2016).

Environmental Persistence and Resistance : The extensive use of Florfenicol in livestock and its persistence in environments such as soil and water have been studied. This includes the prevalence and abundance of Florfenicol resistance genes in such environments, indicating the potential ecological and health impacts of its use (Zhao et al., 2016).

Safety And Hazards

Direcciones Futuras

There is ongoing research into improving the effectiveness of Florfenicol, a related compound, through the use of nanotechnology . Additionally, the influence of various Florfenicol concentrations on the treatment effect of greenhouse turtle breeding wastewater by intermittent aeration dynamic membrane bioreactor (IADMBR) has been investigated .

Propiedades

IUPAC Name |

N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO4S/c1-8(15)14-11(7-13)12(16)9-3-5-10(6-4-9)19(2,17)18/h3-6,11-12,16H,7H2,1-2H3,(H,14,15)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWQTDMSXSQXOI-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CF)C(C1=CC=C(C=C1)S(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CF)[C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101121761 | |

| Record name | Acetamide, N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-, [R-(R*,S*)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101121761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dideschloro Florfenicol | |

CAS RN |

138872-76-1 | |

| Record name | Acetamide, N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-, [R-(R*,S*)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138872-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-, [R-(R*,S*)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101121761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate](/img/structure/B1140800.png)

![[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B1140816.png)